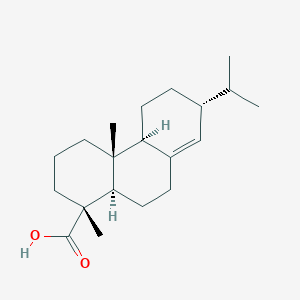

Dihydroabietic Acid (Technical Grade)

Description

Contextualizing Dihydroabietic Acid within Diterpenoid Chemistry

Diterpenoids are a diverse group of natural products built from four isoprene (B109036) units, leading to a C20 carbon skeleton. Within this broad family, dihydroabietic acid belongs to the abietane (B96969) subgroup, which is defined by a specific three-ring structure. It is closely related to other resin acids such as abietic acid and dehydroabietic acid, which are major components of pine resin. rsc.orgmdpi.com The distinction between these compounds lies in the degree of unsaturation within their cyclic framework. Dihydroabietic acid is more saturated than dehydroabietic acid, which possesses an aromatic C-ring. nih.govnih.gov

The process of disproportionating gum rosin (B192284), a common industrial practice, yields a mixture that includes both dehydroabietic acid and dihydroabietic acid. scribd.comresearchgate.net This mixture itself is a significant feedstock for the chemical industry. The specific stereochemistry and functional groups of dihydroabietic acid, including its carboxylic acid group, make it a target for chemical modification to produce a range of derivatives with tailored properties.

Significance of Technical Grade Formulations in Academic Investigations and Industrial Contexts

The "technical grade" designation for a chemical indicates that it is of good commercial quality but may contain impurities. uv.esnih.gov This grade is not intended for food, drug, or medicinal use but is widely employed in industrial and commercial applications where high purity is not essential for the process or product. rsc.orgnih.gov

In an industrial setting, the use of technical grade dihydroabietic acid is primarily driven by economic factors. For large-volume applications, such as in the synthesis of polymers, adhesives, and surfactants, a technical grade formulation provides a balance of functionality and cost-effectiveness. nih.gov For instance, the mixture of resin acids obtained from disproportionated rosin, which includes dihydroabietic acid, is utilized in the creation of polymer additives. scribd.comresearchgate.net

In academic research, while high-purity grades are often necessary for sensitive analytical techniques and biological assays, technical grade materials have their place. They can be used as starting materials for multi-step syntheses where purification is performed on a later intermediate. They are also suitable for initial screening studies or for research focused on developing applications for industrial byproducts and feedstocks. The availability of dihydroabietic acid in a technical grade facilitates research that has direct relevance to industrial-scale processes. advatechgroup.com

Current Research Frontiers and Emerging Trajectories for Dihydroabietic Acid

While research on dehydroabietic acid is more extensive, the study of dihydroabietic acid is an emerging field with significant potential. uv.esmdpi.com Much of the current interest is spurred by the broad spectrum of biological activities observed in closely related abietane diterpenoids, including antimicrobial, anti-inflammatory, and antitumor properties. uv.esnih.gov

Emerging research trajectories for dihydroabietic acid are likely to focus on several key areas:

Biocidal and Antifouling Applications: Given the known antibacterial and anti-biofilm properties of other resin acids, dihydroabietic acid is a candidate for the development of new biocidal agents, particularly for industrial applications where biofilm formation is a problem. mdpi.com

Polymer and Materials Science: As a component of disproportionated rosin, dihydroabietic acid is already used in the synthesis of polymer additives. scribd.comresearchgate.net Future research may explore its use as a monomer or modifying agent to create bio-based polymers with novel properties, such as enhanced thermal stability or biodegradability.

Synthesis of Novel Derivatives: The carboxylic acid functional group of dihydroabietic acid serves as a handle for chemical modification. Research is ongoing to synthesize new derivatives with potentially enhanced biological activities or material properties. This includes the creation of amides and esters for various applications. researchgate.net

Agrochemicals: The insecticidal and herbicidal activities reported for dehydroabietic acid suggest that dihydroabietic acid and its derivatives could be explored as potential new agrochemicals. mdpi.com

The investigation into these and other applications will likely leverage the cost-effectiveness of technical grade dihydroabietic acid, bridging the gap between academic discovery and industrial innovation.

Data Tables

Table 1: Chemical Properties of Dihydroabietic Acid

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₂O₂ | nih.govnih.gov |

| Molar Mass | 304.5 g/mol | nih.gov |

| IUPAC Name | 1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,7,8,10,10a-decahydrophenanthrene-1-carboxylic acid | nih.gov |

| CAS Number | 6735-41-7 | |

| Appearance | Solid (predicted) | |

| XLogP3 | 5.4 | nih.gov |

Table 2: Potential Research Applications for Dihydroabietic Acid Based on Related Compounds

| Application Area | Basis of Interest (from related compounds) | Potential for Technical Grade |

| Polymer Additives | Use of disproportionated rosin (containing dihydroabietic acid) in polymer synthesis. scribd.comresearchgate.net | High, due to large volume requirements. |

| Surfactants | Hydrophobic nature of the tricyclic structure in dehydroabietic acid. nih.gov | High, as a cost-effective raw material. |

| Anti-biofilm Agents | Demonstrated activity of dehydroabietic acid against Staphylococcus aureus biofilms. mdpi.com | Moderate to High, for industrial and non-medical applications. |

| Agrochemicals | Insecticidal and herbicidal activities of dehydroabietic acid and its derivatives. mdpi.com | Moderate, pending efficacy and formulation studies. |

| Pharmaceutical Scaffolds | Wide range of bioactivities (antimicrobial, anti-inflammatory, antitumor) in abietane diterpenoids. uv.esnih.gov | Low for direct use, but high as a starting material for synthesis. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H32O2 |

|---|---|

Molecular Weight |

304.5 g/mol |

IUPAC Name |

(1R,4aR,4bS,7R,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,7,9,10,10a-decahydrophenanthrene-1-carboxylic acid |

InChI |

InChI=1S/C20H32O2/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h12-14,16-17H,5-11H2,1-4H3,(H,21,22)/t14-,16-,17+,19+,20+/m0/s1 |

InChI Key |

BTAURFWABMSODR-TWRRNRRFSA-N |

Isomeric SMILES |

CC(C)[C@H]1CC[C@H]2C(=C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)O)C |

Canonical SMILES |

CC(C)C1CCC2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C |

Origin of Product |

United States |

Isolation, Synthesis, and Derivatization Methodologies for Dihydroabietic Acid

Biorefinery and Natural Product Sourcing of Precursors

The primary sources of dihydroabietic acid and its precursors are rooted in the biorefining of coniferous tree products. These natural feedstocks provide a complex mixture of resin acids from which dihydroabietic acid can be isolated or to which chemical modifications can be applied.

Derivation from Rosin (B192284) Acids and Coniferous Oleoresins

Dihydroabietic acid is a naturally occurring component within the broader category of rosin acids. europeanjournalofsciences.co.uk These acids are the principal non-volatile constituents of oleoresin, a defensive substance produced by coniferous trees, such as pines. mdpi.comiscientific.org The oleoresin is a complex mixture of volatile terpenes and non-volatile diterpenoids. mdpi.com The specific composition of rosin acids, including abietic acid, dehydroabietic acid, and dihydroabietic acid, can vary depending on the tree species and the method of collection. europeanjournalofsciences.co.uk Dihydroabietic acid is often formed alongside dehydroabietic acid during the disproportionation of other unstable resin acids like abietic acid. foreverest.netusda.gov This process involves the transfer of hydrogen between molecules, leading to both hydrogenated (dihydroabietic acid) and dehydrogenated (dehydroabietic acid) products. usda.gov

The biosynthesis of these resin acids in conifers begins with the precursor geranylgeranyl diphosphate (B83284) (GGPP), which undergoes cyclization and subsequent oxidation steps catalyzed by specific enzymes to form the diverse array of resin acids found in the oleoresin. mdpi.comresearchgate.net

Extraction from Distilled Tall Oil and Gum Rosin Fractions

Commercially, dihydroabietic acid is obtained from two main industrial streams: gum rosin and tall oil rosin. europeanjournalofsciences.co.ukgoogle.com

Gum Rosin: This is the oleoresin harvested from living pine trees. europeanjournalofsciences.co.uk The collected pine sap is distilled to separate the volatile turpentine, leaving behind the solid gum rosin. Gum rosin is a mixture of several resin acids, including abietic acid, neoabietic acid, palustric acid, dehydroabietic acid, and dihydroabietic acid. europeanjournalofsciences.co.uk

Tall Oil: This is a major byproduct of the Kraft pulping process used in paper manufacturing. nzic.org.nz When pine wood is processed, the alkaline conditions hydrolyze fats and saponify resin acids, which are then skimmed off from the concentrated black liquor as "tall oil soap". nzic.org.nz Acidification of this soap yields crude tall oil (CTO). nzic.org.nz CTO is a mixture of fatty acids, rosin acids, and unsaponifiable materials. nzic.org.nzpinechemicalgroup.fi Vacuum distillation of CTO separates it into various fractions, including a rosin acid fraction that contains abietic acid and its isomers, which can be further processed to yield dihydroabietic acid. pinechemicalgroup.firesearchgate.net

The following table provides a typical compositional overview of the primary resin acid precursors found in these sources.

| Feedstock Source | Major Resin Acid Components | Reference |

| Gum Rosin | Abietic Acid, Neoabietic Acid, Palustric Acid, Levopimaric Acid, Dehydroabietic Acid, Dihydroabietic Acid | europeanjournalofsciences.co.uk |

| Tall Oil Rosin | Abietic Acid, Dehydroabietic Acid, Palustric Acid, Neoabietic Acid, Isopimaric Acid, Dihydroabietic Acid | pinechemicalgroup.firesearchgate.net |

Chemical Synthesis Strategies for Dihydroabietic Acid

The targeted production of dihydroabietic acid primarily relies on the chemical modification of more abundant rosin acids, particularly abietic acid. The most prevalent strategy is catalytic hydrogenation.

Catalytic Hydrogenation of Abietic Acid and Analogous Rosin Acids

Catalytic hydrogenation is a chemical process that reduces the double bonds present in the molecular structure of abietic acid and its isomers by adding hydrogen. This conversion enhances the stability of the resulting rosin product by eliminating the conjugated double bonds that are susceptible to air oxidation. nih.gov The process can be tailored to produce dihydroabietic acid, and if hydrogenation is allowed to proceed further, tetrahydroabietic acid. usda.govdcu.ie

The reaction generally involves the disproportionation of abietic acid, which results in the formation of both dehydroabietic acid and dihydroabietic acid. usda.govmdpi.com

Heterogeneous Catalysis Using Noble Metals (e.g., Pd-C, PtO2) and Transition Metals (e.g., Raney Ni)

The choice of catalyst is critical for achieving efficient and selective hydrogenation. Heterogeneous catalysts are preferred for their ease of separation from the reaction mixture.

Palladium on Carbon (Pd-C): This is a highly effective and commonly used noble metal catalyst for the disproportionation and hydrogenation of rosin acids. usda.govlsu.edu It facilitates the formation of dehydroabietic acid and dihydroabietic acids from abietic acid. usda.govresearchgate.net Studies have shown that Pd-C catalysis can yield a mixture containing significant amounts of dehydroabietic acid along with dihydro- and tetrahydro-resin acids. usda.gov

Platinum Dioxide (PtO₂): Also known as Adams' catalyst, PtO₂ is another noble metal catalyst capable of hydrogenating rosin acids to produce dihydroabietic acid. lsu.edu

Raney Nickel (Raney Ni): As a more cost-effective alternative to noble metals, Raney nickel, a fine-grained nickel-aluminium alloy, is widely employed in industrial hydrogenation processes. masterorganicchemistry.comwikipedia.org It is an effective catalyst for the hydrogenation of various functional groups, including the alkenes found in rosin acids, and can be used to produce dihydroabietic acid. lsu.edumasterorganicchemistry.comrsc.org

Optimization of Reaction Parameters (Temperature, Pressure, Catalyst Loading) for Selective Yields

The selective synthesis of dihydroabietic acid requires careful control over reaction conditions to manage the complex network of isomerization, hydrogenation, and dehydrogenation reactions. rsc.orgbeilstein-journals.org

Temperature: Reaction temperature significantly influences the product distribution. Disproportionation reactions, which yield both dehydroabietic and dihydroabietic acids, are typically carried out at elevated temperatures, often in the range of 200°C to 275°C. usda.gov Direct hydrogenation to produce saturated acids can be performed at lower temperatures, for example, 100-200°C, which can favor the formation of tetrahydroabietic acid if the reaction proceeds to completion. researchgate.netdiva-portal.org

Pressure: Hydrogen pressure is a key driving force for the hydrogenation reaction. Operating at elevated hydrogen pressures (e.g., 30 bar) promotes the saturation of the double bonds in abietic acid, leading to the formation of dihydro- and tetrahydroabietic acids. researchgate.netdiva-portal.org

The following table summarizes typical conditions for the catalytic hydrogenation of abietic acid.

| Catalyst | Temperature Range (°C) | Pressure (bar) | Primary Products | Reference |

| Pd/C | 210 - 275 | Not specified (Disproportionation) | Dehydroabietic Acid, Dihydroabietic Acids | usda.gov |

| Pd/C | 100 - 200 | 30 | Tetrahydroabietic Acid (via Dihydroabietic Acid) | researchgate.netdiva-portal.org |

| Raney Ni | 150 - 180 | Not specified | Dihydroabietic Acids | lsu.edursc.org |

| PtO₂ | Not specified | Not specified | Dihydroabietic Acid | lsu.edu |

Disproportionation Reactions of Rosin Acids

Disproportionation of rosin is a key industrial process that modifies the chemical composition of natural rosin to enhance its stability against oxidation. yunlinchemical.com This process involves a hydrogen exchange between molecules of resin acids, leading to the simultaneous formation of hydrogenated and dehydrogenated species. yunlinchemical.comusda.gov

The disproportionation of rosin acids is fundamentally a redox reaction where some abietic-type acid molecules are oxidized to form the aromatically stable Dehydroabietic Acid, while others are reduced to Dihydroabietic Acid and Tetrahydroabietic Acid. yunlinchemical.comresearchgate.net This transformation can be induced thermally at high temperatures, typically between 250°C and 275°C, although the reaction proceeds slowly. usda.gov

To increase the reaction rate, various catalysts are employed. usda.gov Catalytic disproportionation can be performed with substances like strong mineral acids, iodine, sulfur, Raney nickel, or noble metals supported on charcoal, such as palladium on carbon (Pd/C). usda.govsbq.org.br The catalytic process allows the reaction to occur at lower temperatures, for example, 225°C with a Pd/C catalyst. usda.gov

Kinetic studies and mechanistic models provide deeper insight into the reaction pathways. mdpi.comresearchgate.net A common mechanistic proposal suggests that thermally labile abietic-type acids, such as Neoabietic Acid and Palustric Acid, first isomerize to the more stable Abietic Acid. mdpi.comresearchgate.netresearchgate.net This is followed by the dehydrogenation of Abietic Acid to Dehydroabietic Acid and its concurrent disproportionation to yield both Dehydroabietic Acid and Dihydroabietic Acid. mdpi.comresearchgate.net Therefore, Abietic Acid acts as a central intermediate in the formation of the final disproportionated rosin mixture. mdpi.com The reaction is considered a hydrogen transfer mechanism, converting a portion of Abietic Acid into equimolar amounts of dihydro- and dehydroabietic acids. mdpi.com

Table 1: Catalysts and Conditions for Rosin Disproportionation

| Catalyst | Temperature (°C) | Key Products | Reference(s) |

| Palladium on Carbon (Pd/C) | 210 - 275 | Dehydroabietic Acid, Dihydroabietic Acids | usda.gov |

| Sulfur (S) and Iodine (I₂) | Not specified | Dehydroabietic Acid | sbq.org.br |

| 4,4′-thio-bis(3-methyl-6-tert-butylphenol) | 260 - 280 | Dehydroabietic Acid, Dihydroabietic Acid | mdpi.com |

| Nickel (Ni) | < 180 (for hydrogenation) | Dihydroabietic Acid | mdpi.comgoogle.com |

| None (Thermal) | 250 - 275 | Dehydroabietic Acid, Dihydroabietic Acid | usda.gov |

During the disproportionation of rosin, Dihydroabietic Acid and Dehydroabietic Acid are invariably formed together. usda.govresearchgate.net The relative proportions of these products are highly dependent on the reaction conditions and the catalyst used. usda.gov For instance, disproportionation using a Pd/C catalyst can result in a product mixture containing approximately 65% Dehydroabietic Acid and 20.4% of a mixture of dihydroresin acids. usda.gov

The chemical similarity of the co-formed acids, particularly the presence of a carboxylic acid group in both Dihydroabietic Acid and Dehydroabietic Acid, makes their separation challenging. researchgate.net Effective separation strategies are crucial for obtaining pure compounds. One successful method involves selective precipitation. researchgate.net This can be accomplished by using an agent like 2-ethanolamine, which selectively forms a salt with Dehydroabietic Acid, leading to its crystallization and precipitation from the mixture. researchgate.net

Further heating of the mixture can cause the isomerization of Dihydroabietic Acid, and its isomerized form shows a reduced tendency to form a salt with the amine, which enhances the separation efficiency. researchgate.net To achieve high purity, the crystallized amine salt of Dehydroabietic Acid can be subjected to recrystallization to remove any co-precipitated Dihydroabietic Acid. researchgate.net The pure Dehydroabietic Acid is subsequently recovered by treating the purified salt with a dilute strong acid, such as hydrochloric acid. researchgate.net

Selective Reduction Methodologies from Oxygenated Diterpenoids

While disproportionation is a primary source of Dihydroabietic Acid, selective reduction of related diterpenoids represents an alternative synthetic route. The most direct method is the catalytic hydrogenation of Abietic Acid, which involves the reduction of its conjugated double bonds. researchgate.net This process can yield Dihydroabietic Acid and, upon further reduction, Tetrahydroabietic Acid. researchgate.net Catalysts such as nickel are effective for this transformation. mdpi.comgoogle.com

The synthesis of Dihydroabietic Acid via the selective reduction of other oxygenated diterpenoids—those bearing additional functional groups like hydroxyl or keto groups on the tricyclic core—is less commonly documented in the literature compared to the disproportionation of rosin. The primary focus of reduction chemistries in this compound family is either the hydrogenation of the double bonds of Abietic Acid or the reduction of the carboxylic acid moiety to an alcohol. researchgate.net

Synthetic Routes to Dihydroabietic Acid Derivatives

The chemical modification of Dihydroabietic Acid into various derivatives is essential for tailoring its properties for specific applications. These modifications can be broadly categorized into reactions at the carboxylic acid group and alterations to the hydrocarbon ring system.

The carboxylic acid group is the most reactive site on the Dihydroabietic Acid molecule and serves as a prime handle for derivatization.

Esterification: Dihydroabietic Acid can be converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. youtube.commasterorganicchemistry.com This reaction is typically catalyzed by strong acids like sulfuric acid. youtube.com The process involves the formation of an ester and water and is reversible. youtube.com

Amidation: The synthesis of amides from Dihydroabietic Acid is also a well-established procedure. google.com A common method involves a two-step process where the carboxylic acid is first converted into a more reactive intermediate, such as an acid chloride, by using a reagent like thionyl chloride. researchgate.net This activated intermediate is then reacted with a primary or secondary amine to form the desired amide. researchgate.netmdpi.com Direct conversion methods that avoid the isolation of the acid chloride are also available. researchgate.net

Table 2: Summary of Derivatization at the Carboxylic Acid Moiety

| Reaction | Reagents | Product | Reference(s) |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester | youtube.commasterorganicchemistry.com |

| Amidation | 1. Thionyl Chloride2. Amine | Amide | researchgate.netgoogle.com |

Modifying the saturated tricyclic ring system of Dihydroabietic Acid is more challenging than derivatizing its aromatic counterpart, Dehydroabietic Acid. The stable, saturated carbocyclic framework of Dihydroabietic Acid is generally unreactive towards the electrophilic substitution reactions that are common for Dehydroabietic Acid's aromatic ring. nih.govgoogle.com

Consequently, derivatization of the ring system would require harsher conditions, potentially involving free-radical substitution or oxidation at specific C-H bonds. While extensive research exists on the modification of the abietane (B96969) skeleton in general, specific examples detailing the substituent derivatization of the Dihydroabietic Acid ring system are not as prevalent in the surveyed literature as those for Dehydroabietic Acid. nih.gov Research efforts have predominantly focused on the more synthetically versatile Dehydroabietic Acid for creating a diverse range of bioactive molecules. nih.govnih.gov

Stereoselective and Regioselective Synthetic Approaches

The synthesis of specific isomers of dihydroabietic acid necessitates precise control over the reduction of the two double bonds present in the parent molecule, abietic acid. Methodologies that favor the formation of one stereoisomer over another are termed stereoselective, while those that selectively react with one double bond over the other are known as regioselective. Research in this area has largely focused on the catalytic hydrogenation of abietic acid and its isomers, with the choice of catalyst and reaction conditions playing a pivotal role in determining the product distribution.

The catalytic hydrogenation of abietic-type resin acids, such as abietic acid, neoabietic acid, and levopimaric acid, has been a subject of detailed investigation to understand the stereochemical outcomes. The reduction of these conjugated dienes can lead to a variety of dihydroabietic acid isomers, primarily differing in the stereochemistry at the C8 and C13 positions.

One of the key studies in this field systematically correlated the products from catalytic hydrogenation with those from reduction using lithium in liquid ammonia. acs.org This work provided significant insights into the structural and stereochemical assignments of several dihydroabietic acids. The hydrogenation of abietic acid over a palladium catalyst is a common method for preparing dihydroabietic acids. The process is not entirely selective and typically yields a mixture of isomers.

Detailed analysis of the reduction products has allowed for the characterization of several key dihydroabietic acid isomers. These include abiet-13-en-18-oic acid, abiet-8(14)-en-18-oic acid, and abiet-7-en-18-oic acid, among others. acs.org The relative abundance of these products is highly dependent on the starting material and the reduction method employed.

For instance, the hydrogenation of abietic acid has been shown to produce a complex mixture of dihydro and tetrahydro derivatives. The control of stereoselectivity in such reactions is influenced by the steric hindrance of the catalyst approaching the double bonds of the rigid tricyclic structure of the abietic acid molecule.

The following table summarizes the distribution of major dihydroabietic acid isomers obtained from the catalytic hydrogenation of abietic acid under specific conditions.

Table 1: Distribution of Dihydroabietic Acid Isomers from Catalytic Hydrogenation of Abietic Acid

| Starting Material | Catalyst | Product Isomer | Isomer Distribution (%) |

|---|---|---|---|

| Abietic Acid | Palladium on Carbon | Abiet-13-en-18-oic acid | Major |

| Abietic Acid | Palladium on Carbon | Abiet-8(14)-en-18-oic acid | Minor |

| Abietic Acid | Palladium on Carbon | Abiet-7-en-18-oic acid | Minor |

| Neoabietic Acid | Palladium on Carbon | Abiet-13-en-18-oic acid | Major |

| Levopimaric Acid | Palladium on Carbon | Abiet-13-en-18-oic acid | Major |

Note: The exact percentages can vary based on reaction time, temperature, pressure, and solvent.

Regioselective approaches to the synthesis of dihydroabietic acid often involve the use of protecting groups or specialized catalysts to favor the reduction of one double bond over the other. For example, methods have been developed for the regioselective semihydrogenation of dienes, which could theoretically be applied to abietic acid. organic-chemistry.org One such strategy involves the temporary protection of the less sterically hindered double bond, allowing for the selective hydrogenation of the more substituted double bond, followed by deprotection. researchgate.net

Another approach to regioselectivity involves the use of bimetallic catalysts. nih.gov For instance, rhodium-bismuth catalysts have demonstrated excellent regioselectivity in the hydrogenation of the terminal double bond in dienes, which could be relevant for selectively reducing the exocyclic double bond in abietane-type structures. nih.gov

The stereochemistry of the reduction products has been elucidated through a combination of techniques, including hydroxylation-cleavage reactions, lactonization behavior, and spectral analysis such as NMR, optical rotatory dispersion (ORD), and circular dichroism (CD). acs.org These analytical methods are crucial for confirming the structures of the various dihydroabietic acid isomers formed.

Reaction Mechanisms and Chemical Transformations of Dihydroabietic Acid

Hydrogenation and Dehydrogenation Kinetics and Thermodynamics

Dihydroabietic acid is a key intermediate in the disproportionation of abietic acid, a process that involves both hydrogenation and dehydrogenation reactions. In this process, some abietic acid molecules are hydrogenated to form dihydroabietic and tetrahydroabietic acids, while others are dehydrogenated to yield dehydroabietic acid. core.ac.uk The relative rates of these reactions determine the final composition of the product mixture.

While specific kinetic and thermodynamic data for the hydrogenation and dehydrogenation of dihydroabietic acid are not extensively documented in readily available literature, its behavior as a transient intermediate provides insight into its reactivity. The decrease in dihydroabietic acid concentration after an initial formation period during hydrodeoxygenation (HDO) processes suggests that it readily undergoes further transformations, including dehydrogenation to dehydroabietic acid or further hydrogenation. core.ac.uk

General principles of hydrogenation and dehydrogenation kinetics suggest that these reactions are typically catalyzed by transition metals such as palladium, platinum, or nickel. The rates of these reactions are influenced by factors such as temperature, pressure, catalyst type, and the presence of solvents. Thermodynamic considerations, such as the enthalpy and entropy of reaction, dictate the equilibrium position of these transformations. For instance, dehydrogenation is generally an endothermic process favored at higher temperatures, while hydrogenation is exothermic and favored at lower temperatures.

Isomerization Pathways and Stereochemical Interconversions

Isomerization is a significant reaction pathway for dihydroabietic acid, particularly under the conditions of disproportionation of gum rosin (B192284). During this process, the concentration of dihydroabietic acid has been observed to decrease, in part due to its isomerization to other forms. While the specific structures of these isomers are not always detailed, it is understood that these reactions can involve shifts in the positions of double bonds and changes in the stereochemistry of the molecule.

Acid-catalyzed isomerization is a common transformation for related diterpenoid compounds. nih.gov For dihydroabietic acid, such reactions could involve protonation of the double bond, leading to a carbocation intermediate that can then rearrange to a more stable isomer. The stereochemical outcome of these interconversions is dependent on the reaction conditions and the specific catalyst used. The complex stereochemistry of the abietane (B96969) skeleton allows for a variety of possible isomers, each with distinct physical and chemical properties.

Participation in Complex Reaction Networks

Dihydroabietic acid plays a pivotal role as a reaction intermediate in several important catalytic processes, particularly in the upgrading of biomass-derived feedstocks.

In the hydrodeoxygenation (HDO) of abietic acid, dihydroabietic acid is a principal intermediate. core.ac.uk The reaction pathway involves the initial disproportionation of abietic acid, leading to a rapid increase in the concentration of both dehydroabietic acid and dihydroabietic acid. core.ac.uk As the reaction proceeds, the concentration of dihydroabietic acid begins to decrease as it is converted into deoxygenated products. core.ac.uk The presence of abietic acid and its derivatives, including dihydroabietic acid, can also influence the HDO of fatty acids, often exhibiting an inhibitory effect due to competitive adsorption on the catalyst surface. core.ac.uk

The following table illustrates the typical evolution of key components during the HDO of abietic acid, highlighting the intermediate role of dihydroabietic acid.

Table 1: Evolution of Product Yields During HDO of Abietic Acid

| Reaction Time | Abietic Acid Yield (mol%) | Dehydroabietic Acid Yield (mol%) | Dihydroabietic Acid Yield (mol%) | Deoxygenated Hydrocarbon Yield (mol%) |

|---|---|---|---|---|

| Initial | >90% | Low | Low | Low |

| Intermediate | Decreasing | Increasing, then decreasing | Increasing, then decreasing | Increasing |

| Final | <1% | <1% | <1% | >90% |

This is a generalized representation of the reaction progress.

Once formed, dihydroabietic acid undergoes further transformations to yield a variety of deoxygenated hydrocarbons. These reactions are central to the production of biofuels and other valuable chemical feedstocks from resin acids. The primary pathways for the conversion of dihydroabietic acid to hydrocarbons include:

Decarboxylation/Decarbonylation (DCOx): This involves the removal of the carboxylic acid group as either carbon dioxide (decarboxylation) or carbon monoxide and water (decarbonylation). This is a crucial step in reducing the oxygen content of the molecule.

Hydrogenation: Further hydrogenation of the remaining double bond in dihydroabietic acid can occur, leading to the formation of fully saturated tetracyclic hydrocarbons like tetrahydroabietic acid before or after deoxygenation.

Cracking: Under more severe conditions, the carbon skeleton of the dihydroabietic acid molecule can be broken down into smaller hydrocarbon fragments.

The HDO of dihydroabietic acid, along with the subsequent hydrodeoxygenation of dehydroabietic acid, can lead to the formation of hydrocarbons such as 18-norabietane. core.ac.uk The specific distribution of hydrocarbon products is highly dependent on the catalyst used, as well as the reaction temperature, pressure, and residence time. researchgate.netdiva-portal.org

Stability Studies and Degradation Pathways

The stability of dihydroabietic acid is a critical consideration for its storage, handling, and application in various industrial processes.

Studies on the thermal stability of resin acids have shown that they are generally stable at temperatures up to 200°C in an inert atmosphere such as nitrogen. nih.govacs.org In the presence of oxygen, however, their stability is significantly reduced. nih.govacs.orgresearchgate.net While specific data for dihydroabietic acid is limited, the behavior of related compounds provides valuable insights. Dehydroabietic acid, with its aromatic ring, is the most stable of the common resin acids. researchgate.net Abietic acid, with its conjugated double bonds, is more susceptible to oxidation. Dihydroabietic acid, lacking the conjugated system of abietic acid and the aromaticity of dehydroabietic acid, is expected to have an intermediate level of stability.

The oxidation of resin acids typically proceeds through the formation of hydroperoxides, which can then decompose to form a complex mixture of oxidized products. researchgate.net The initial exothermic temperatures for the oxidation of levopimaric acid and neoabietic acid are around 354 K, while that of the more stable dehydroabietic acid is approximately 398 K. acs.orgresearchgate.net It can be inferred that the oxidative degradation of dihydroabietic acid would likely commence within this temperature range.

The atmospheric degradation of dehydroabietic acid initiated by hydroxyl radicals has been studied, and it was found that its atmospheric lifetime is on the order of a few days. rsc.org This suggests that dihydro- and other related resin acids are also susceptible to atmospheric oxidation.

The following table summarizes the initial exothermic temperatures for the oxidation of several resin acids, providing a comparative context for the expected stability of dihydroabietic acid.

Table 2: Initial Exothermic Temperatures (T₀) for Oxidation of Resin Acids

| Resin Acid | Initial Exothermic Temperature (K) |

|---|---|

| Levopimaric Acid | 354.01 |

| Neoabietic Acid | 353.83 |

| Dehydroabietic Acid | 398.20 |

Data from studies on related resin acids. acs.orgresearchgate.net

Investigation of Chemical Degradation Mechanisms in Various Environments

The chemical stability of Dihydroabietic Acid is a key factor in its technical applications, particularly in comparison to other resin acids like Abietic Acid. Its degradation is influenced by environmental factors such as temperature, oxygen, and microbial activity. The saturation of its polycyclic ring structure, which lacks the conjugated double bonds found in Abietic Acid or the aromatic ring of Dehydroabietic Acid, imparts a higher degree of stability.

Thermal and Oxidative Degradation

Dihydroabietic Acid exhibits considerable thermal stability. It is a significant component, along with Dehydroabietic Acid, of disproportionated rosin, which is produced by heating gum rosin to high temperatures (e.g., 280°C) in the presence of a catalyst under an inert atmosphere. researchgate.net This indicates that Dihydroabietic Acid can withstand high temperatures without significant decomposition, particularly in the absence of oxygen.

The primary advantage of Dihydroabietic Acid, often as a main constituent of hydrogenated rosin, is its enhanced resistance to oxidation. Abietic-type acids with conjugated double bonds are susceptible to oxidation, which can lead to discoloration and changes in physical properties. Since Dihydroabietic Acid lacks these reactive sites, its propensity for oxidative degradation is significantly lower.

While specific kinetic studies on the oxidative degradation of Dihydroabietic Acid are not extensively documented in publicly available literature, research on the closely related Dehydroabietic Acid provides context. Studies on Dehydroabietic Acid show it is stable under a nitrogen atmosphere at temperatures up to 200°C but becomes unstable in the presence of oxygen. acs.orgnih.gov The oxidation of Dehydroabietic Acid is an exothermic process that proceeds via the absorption of oxygen followed by reaction. acs.org Given that Dihydroabietic Acid is a fully hydrogenated version (in two of the rings) of Abietic Acid and lacks the aromaticity of Dehydroabietic Acid, it is chemically more inert to oxidation than both.

For contextual reference, the table below presents kinetic data for the initial oxidation of Dehydroabietic Acid, a structurally related but distinct resin acid.

Table 1: Thermal Oxidation Kinetic Data for Dehydroabietic Acid (for contextual reference)

| Parameter | Value | Conditions |

|---|---|---|

| Initial Exothermic Temperature (T0) | 398.20 K (125.05 °C) | Under Oxygen Atmosphere |

| Activation Energy (Ea) | 46.60 kJ/mol | |

| Reaction Order | Second-order |

Data sourced from studies on Dehydroabietic Acid and is provided for illustrative purposes to show typical parameters measured in resin acid stability tests. acs.org

Biodegradation

Resin acids present in industrial effluents, such as those from pulp and paper mills, are known to be subject to microbial degradation. Research has shown that bacteria isolated from kraft mill effluents can effectively degrade various resin acids. Studies focusing on abietane-type resin acids have demonstrated that unchlorinated forms, including Abietic Acid and Dehydroabietic Acid, can be completely degraded over several days in aerobic conditions. nih.gov

While specific pathways for Dihydroabietic Acid are not as thoroughly detailed, the general biodegradability of this class of compounds suggests it is also susceptible to microbial degradation in environments with acclimated microbial consortia. The process is inducible, meaning that bacteria may require a period of adaptation before they can efficiently metabolize the compound. nih.gov The efficiency of removal in wastewater treatment systems is high for related resin acids, often exceeding 80%. nih.gov

The table below summarizes findings on the biodegradation of related resin acids in pulp mill effluent.

Table 2: Summary of Resin Acid Biodegradation in Kraft Mill Effluent

| Resin Acid Type | Degradation Finding | Timeframe | Source Organisms |

|---|---|---|---|

| Unchlorinated Abietane-type (e.g., Abietic Acid, Dehydroabietic Acid) | Complete degradation observed. | 7 days | Bacteria from bleach kraft mill effluent enrichment. nih.gov |

| Abietic Acid | >80% removal efficiency. | Not specified | Acclimated biomass in aerobic lagoon. nih.gov |

| Pimarane-type (e.g., Isopimaric Acid) | Poorly degraded (≤25%). | 7 days | Bacteria from bleach kraft mill effluent enrichment. nih.gov |

Photodegradation

The susceptibility of a chemical to photodegradation depends on its ability to absorb light in the solar spectrum (UV and visible light) and undergo a subsequent chemical reaction. The chromophores (light-absorbing parts of a molecule) in resin acids are typically the conjugated double bonds or aromatic rings. For instance, Abietic Acid and Dehydroabietic Acid are known to undergo photodegradation. capes.gov.brresearchgate.net Dihydroabietic Acid, lacking these specific chromophores, is expected to be significantly more stable towards photodegradation compared to many other resin acids.

Advanced Analytical and Spectroscopic Characterization of Dihydroabietic Acid and Its Derivatives

Chromatographic Separation and Quantification Techniques

Chromatographic methods are essential for separating the components of technical-grade Dihydroabietic Acid, which is often found in complex mixtures like rosin (B192284). europeanjournalofsciences.co.uk These techniques allow for both qualitative identification and quantitative measurement of Dihydroabietic Acid and its related resin acids.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing the composition of complex resin acid mixtures found in technical products like tall oil rosin, gum rosin, and disproportionated rosin. europeanjournalofsciences.co.ukoup.com Due to the low volatility of resin acids, a derivatization step is typically required before GC analysis. The most common method involves converting the carboxylic acid functional groups into their more volatile methyl esters. europeanjournalofsciences.co.ukoup.com This process is often achieved using reagents like N,N-dimethylformamide dimethylacetal or by creating pentafluorobenzyl esters. oup.comresearchgate.net

Once derivatized, the sample is introduced into the GC, where the components are separated based on their boiling points and interaction with a capillary column, often one with a polar stationary phase. europeanjournalofsciences.co.ukoup.com The separated components then enter the mass spectrometer, which provides detailed mass spectra. The identification of individual resin acids, including Dihydroabietic Acid, is accomplished by comparing their fragmentation patterns and retention times with those of known standards and library data, such as the NIST library. europeanjournalofsciences.co.uksci-hub.se GC coupled with a Flame Ionization Detector (GC-FID) is frequently used for the quantification of the identified components. europeanjournalofsciences.co.uk

Table 1: Example GC-MS Operating Conditions for Rosin Acid Analysis

| Parameter | Value |

| Column | Polar capillary column (e.g., RTX-2330, 60m x 0.32mm ID x 0.2µm) europeanjournalofsciences.co.uk |

| Injector Temperature | 300°C europeanjournalofsciences.co.uk |

| Detector Temperature | 320°C (FID) europeanjournalofsciences.co.uk |

| Oven Program | 150°C (5 min hold) -> Ramp 3°C/min to 250°C (15 min hold) europeanjournalofsciences.co.uk |

| Carrier Gas | Helium europeanjournalofsciences.co.uk |

| Ionization (MS) | Electron Impact (EI), 70 eV europeanjournalofsciences.co.uk |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for the analysis of resin acids, offering a robust alternative to GC that often does not require derivatization. nih.govresearchgate.netnih.gov It is particularly valuable for assessing the purity of Dihydroabietic Acid and quantifying its presence in various technical products and formulations. nih.govakjournals.com

The technique typically employs a reverse-phase column, such as a C18 or a pentafluorophenyl (PFP) column. akjournals.comdcu.ieresearchgate.net An isocratic or gradient mobile phase, commonly a mixture of methanol (B129727) or acetonitrile (B52724) and water with an acid modifier like acetic or phosphoric acid, is used to elute the components. akjournals.comnih.gov Detection is most often performed using a Diode Array Detector (DAD) or a UV detector, set at wavelengths where the resin acids exhibit maximum absorbance, such as 210 nm or 245 nm. akjournals.comresearchgate.net The purity of a Dihydroabietic Acid sample can be determined by the relative area of its peak in the resulting chromatogram. The method's reliability is established through validation parameters including linearity, accuracy, and precision. akjournals.comresearchgate.net

Table 2: Typical HPLC Parameters for Dihydroabietic Acid Analysis

| Parameter | Condition |

| Column | Pursuit 200Å PFP, 150 x 4.6 mm, 3 µm akjournals.comresearchgate.net |

| Mobile Phase | Methanol:Water (70:30 v/v) akjournals.comresearchgate.net |

| Flow Rate | 1.0 mL/min akjournals.comresearchgate.net |

| Detection | DAD at 210 nm akjournals.comresearchgate.net |

| Injection Volume | 10 µL akjournals.comresearchgate.net |

Advanced Hyphenated Techniques for Complex Matrix Characterization

For the analysis of Dihydroabietic Acid in highly complex matrices such as environmental waters, food samples, or biological fluids, advanced hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) are indispensable. nih.govnih.govrsc.org These methods combine the powerful separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry, often overcoming the limitations of conventional detectors. rsc.org

LC-MS allows for the direct determination of resin and fatty acids in process waters from paper industries with minimal sample manipulation and no need for derivatization. nih.gov Techniques like atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are used to generate ions. nih.govresearchgate.net In negative ion mode, Dihydroabietic Acid typically forms a prominent [M-H]⁻ ion, which can be used for quantification. nih.gov This approach offers very low detection limits, reaching the picogram-per-milliliter (pg/mL) level. nih.govresearchgate.net The use of in-tube solid-phase microextraction (SPME) coupled with LC-MS can further enhance sensitivity by over 75-fold compared to direct injection, enabling the detection of trace amounts of Dihydroabietic Acid in food products that have been in contact with paper packaging. nih.govresearchgate.net

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide fundamental information about the molecular structure of Dihydroabietic Acid, confirming its identity and revealing the arrangement of its atoms and functional groups. usda.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Molecular Architecture Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most definitive methods for elucidating the complete molecular structure of Dihydroabietic Acid. Both ¹H (proton) and ¹³C (carbon) NMR provide detailed information about the chemical environment of each atom in the molecule. usda.gov

In the ¹H NMR spectrum of Dihydroabietic acid, specific signals correspond to its unique structural features. The aromatic protons of the dehydroabietane skeleton typically appear as singlets in the downfield region, around 6.88 ppm, 7.00 ppm, and 7.16 ppm. researchgate.netresearchgate.net The protons of the isopropyl group attached to the aromatic ring and the two methyl groups on the fused ring system also give characteristic signals. europeanjournalofsciences.co.ukresearchgate.net

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Dehydroabietic Acid in CDCl₃

| Atom Position | ¹³C Chemical Shift (ppm) bmrb.io | ¹H Chemical Shift (ppm) bmrb.io |

| C-1 | 37.86 | 2.24-2.31 (m), 1.49-1.53 (m) |

| C-2 | 18.51 | 1.71-1.81 (m) |

| C-3 | 36.84 | 1.71-1.81 (m) |

| C-4 | 47.38 | - |

| C-5 | 44.55 | 2.24-2.31 (m) |

| C-6 | 21.74 | 2.82-2.90 (m) |

| C-7 | 29.98 | 2.82-2.90 (m) |

| C-8 | 134.69 | - |

| C-9 | 145.72 | - |

| C-10 | 36.67 | - |

| C-11 | 123.88 | 6.89 (s) |

| C-12 | 124.12 | 7.00 (d) |

| C-13 | 146.72 | - |

| C-14 | 126.90 | 7.16 (d) |

| C-15 | 33.44 | 2.89 (sept) |

| C-16 | 23.97 | 1.22 (d) |

| C-17 | 23.97 | 1.22 (d) |

| C-18 | 184.47 | - |

| C-19 | 16.21 | 1.29 (s) |

| C-20 | 25.13 | 1.22 (s) |

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions. Assignments are based on 1D and 2D NMR data.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the key functional groups and chromophores within the Dihydroabietic Acid molecule. nih.govusda.gov

The IR spectrum of Dihydroabietic Acid displays characteristic absorption bands that confirm the presence of its main functional groups. bellevuecollege.edu A very broad and strong absorption in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid group. libretexts.org The sharp, intense peak around 1690-1700 cm⁻¹ corresponds to the C=O (carbonyl) stretch of the carboxylic acid. libretexts.orgpressbooks.pub Absorptions due to C-H stretching in the alkane portions of the molecule are observed between 2850 and 2960 cm⁻¹, while aromatic C-H stretches may appear just above 3000 cm⁻¹. libretexts.org

UV-Vis spectroscopy provides information about the conjugated systems in the molecule. Dihydroabietic Acid, with its aromatic ring, exhibits characteristic UV absorptions. The UV spectrum in a solvent like methanol or ethanol (B145695) typically shows absorption maxima (λmax) around 267 nm and 276 nm, which are attributed to the π→π* transitions within the substituted benzene (B151609) ring. researchgate.netresearchgate.net The presence and position of these peaks are diagnostic for the dehydroabietane aromatic system. semanticscholar.org

Table 4: Key Spectroscopic Data for Functional Group Identification

| Spectroscopy Type | Functional Group / Feature | Characteristic Absorption |

| Infrared (IR) | Carboxylic Acid O-H Stretch | 2500-3300 cm⁻¹ (broad) libretexts.org |

| Carboxylic Acid C=O Stretch | ~1700 cm⁻¹ (strong, sharp) libretexts.org | |

| Aliphatic C-H Stretch | 2850-2960 cm⁻¹ libretexts.org | |

| UV-Visible (UV-Vis) | Aromatic Ring (π→π*) | ~267 nm, ~276 nm researchgate.netsemanticscholar.org |

X-ray Crystallography for Solid-State Structural Analysis of Derivatives

X-ray crystallography stands as a definitive technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. For derivatives of dihydroabietic acid, this method provides unparalleled insight into their molecular conformation, stereochemistry, and intermolecular interactions in the solid state. The analysis of single crystals using X-ray diffraction yields precise data on bond lengths, bond angles, and the conformation of the fused ring system, which is crucial for structure-activity relationship (SAR) studies.

The process involves growing a suitable single crystal of the derivative, which can be achieved by methods like slow evaporation of a solvent, as was done with a methanol solution to obtain yellow-shaped single crystals of the dehydroabietate derivative. researchgate.net This crystal is then mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions are determined and refined.

In other studies, X-ray crystallography has been used to characterize various dehydroabietic acid-based compounds, such as Schiff bases, to confirm their synthesized structures. ccspublishing.org.cn The resulting crystallographic data provides foundational knowledge for fields ranging from medicinal chemistry to materials science, where the specific solid-state arrangement of molecules dictates their properties.

Table 1: Crystallographic Data for Methyl-16,nor-5-hydroxy-6,7,15-trioxo dehydroabietate

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | P2₁2₁2₁ | researchgate.net |

| Unit Cell, a | 19.226(3) Å | researchgate.net |

| Unit Cell, b | 11.075(3) Å | researchgate.net |

| Unit Cell, c | 8.375(2) Å | researchgate.net |

| Volume (V) | 1783.3(7) ų | researchgate.net |

| Molecules per unit cell (Z) | 4 | researchgate.net |

| Refinement R-index | 0.038 | researchgate.net |

| Ring A Conformation | Chair | researchgate.net |

| Ring B Conformation | Envelope | researchgate.net |

| Ring C Conformation | Planar | researchgate.net |

| Ring A/B Fusion | Trans | researchgate.net |

Complementary Techniques for Characterization of Technical Grade Compositions

Technical grade dihydroabietic acid is typically part of a complex mixture, often derived from the disproportionation of rosin, which contains numerous isomeric resin acids. researchgate.net Consequently, a single analytical method is often insufficient for complete characterization. A suite of complementary techniques is necessary to quantify the main components, identify impurities, and provide a comprehensive profile of the material.

Gas Chromatography (GC) is the most established and widely utilized technique for the analysis of resin acids. researchgate.netncsu.edu Due to the low volatility of the acids, a derivatization step is required prior to analysis. This typically involves converting the carboxylic acid groups into more volatile esters, such as methyl or ethyl esters. europeanjournalofsciences.co.uk The analysis is commonly performed using a high-resolution capillary column coupled with either a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for definitive identification based on fragmentation patterns. researchgate.neteuropeanjournalofsciences.co.uk GC-MS analysis of disproportionated rosin derivatives has been used to identify and confirm the presence of dehydroabietic acid alongside other related compounds. europeanjournalofsciences.co.uk

High-Performance Liquid Chromatography (HPLC) has emerged as a powerful alternative that often circumvents the need for derivatization. ncsu.edumst.dk Reversed-phase HPLC methods using C18 columns can separate various resin acids. mst.dkdcu.ie Detection can be achieved using UV-Diode Array Detectors (DAD), which offers high specificity by providing spectral information for each peak. mst.dk For enhanced sensitivity and selectivity, especially in complex matrices like food samples, HPLC can be coupled with mass spectrometry (LC-MS). researchgate.netnih.gov An in-tube solid-phase microextraction (SPME) method coupled with LC-MS has demonstrated very low detection limits for abietic acid and dehydroabietic acid. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly proton NMR (¹H NMR), offers a rapid and direct method for quantifying components in a mixture without separation or derivatization. europeanjournalofsciences.co.uk A method has been developed for the direct estimation of dehydroabietic acid in gum rosin and disproportionated rosins using the characteristic signals of its aromatic protons. europeanjournalofsciences.co.uk The same method can be applied to determine other resin acids, including dihydroabietic acid, by integrating the signals from their respective vinyl protons. europeanjournalofsciences.co.uk The results from this NMR method have shown good correlation with traditional GC-FID analysis. europeanjournalofsciences.co.uk

Capillary Electrophoresis (CE) provides a different separation mechanism compared to chromatographic techniques and can offer superior resolution for certain analytes. In one comparison, a CE method was able to resolve seven distinct resin acid peaks, including dihydroabietic acid (DHA), whereas a concurrent HPLC method resulted in the co-elution of several acids. dcu.ie This highlights the utility of CE as a complementary technique for resolving components that are challenging to separate by HPLC or GC.

The combination of these techniques provides a robust analytical workflow for the comprehensive characterization of technical grade dihydroabietic acid, ensuring a detailed understanding of its composition and purity.

Table 2: Overview of Analytical Techniques for Technical Grade Resin Acid Mixtures

| Technique | Principle | Derivatization | Key Findings & Applications | References |

| GC-FID/MS | Separation of volatile compounds in a capillary column. | Yes (typically esterification). | Widely used for quantification (FID) and identification (MS) of resin acids in pulp/paper process waters and rosin. | researchgate.netncsu.edueuropeanjournalofsciences.co.uk |

| HPLC-UV/DAD | Separation by differential partitioning between a stationary and a liquid mobile phase. | Not usually required. | Fast, robust method for separating resin acids without derivatization; DAD enhances specificity. | mst.dk |

| LC-MS | Combines the separation power of HPLC with the detection sensitivity and specificity of MS. | Not usually required. | Highly sensitive method for detecting trace levels of resin acids in complex matrices. | researchgate.netnih.gov |

| ¹H NMR | Nuclei absorb and re-emit electromagnetic radiation in a magnetic field. | No. | Rapid, direct quantification of individual resin acids in a mixture without separation. | europeanjournalofsciences.co.uk |

| Capillary Electrophoresis (CE) | Separation based on differential migration of ions in an electric field. | No. | Offers a different separation mechanism that can resolve components that co-elute in HPLC. | dcu.ie |

Computational Chemistry and Molecular Modeling of Dihydroabietic Acid Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. youtube.commdpi.com These calculations can determine key electronic parameters that govern a molecule's behavior in chemical reactions.

Key Electronic Properties and Reactivity Descriptors:

For dihydroabietic acid, understanding its electronic properties is fundamental to predicting its chemical reactivity. While specific DFT studies on dihydroabietic acid are not extensively available in the public domain, the principles of such analyses can be outlined. DFT calculations would typically be employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.comnih.gov A smaller gap generally suggests higher reactivity.

Another important descriptor is the Molecular Electrostatic Potential (MEP), which maps the electrostatic potential onto the electron density surface of the molecule. rsc.orgnih.gov This map reveals regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing insights into where the molecule is likely to interact with other chemical species. rsc.orgnih.gov For dihydroabietic acid, the carboxylic acid group would be expected to be a region of significant negative electrostatic potential, indicating its susceptibility to electrophilic attack and its ability to participate in hydrogen bonding.

Table 1: Theoretical Electronic Properties of Dihydroabietic Acid (Illustrative)

| Parameter | Description | Predicted Significance for Dihydroabietic Acid |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | The specific value would determine its reactivity as a nucleophile. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | The specific value would indicate its susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; indicates chemical stability. | A larger gap would suggest higher stability compared to its unsaturated precursor, abietic acid. |

| Molecular Electrostatic Potential (MEP) | Distribution of charge on the molecule's surface. | Would highlight the electronegative oxygen atoms of the carboxyl group as primary sites for interaction. |

This table is illustrative and based on general principles of computational chemistry, as specific peer-reviewed data for dihydroabietic acid was not found.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov This technique is particularly useful for exploring the conformational landscape of flexible molecules like dihydroabietic acid and for understanding its interactions with other molecules.

Conformational Flexibility and Intermolecular Interactions:

An MD simulation of dihydroabietic acid would reveal the different spatial arrangements (conformations) that the molecule can adopt and the energetic barriers between them. The tricyclic core of dihydroabietic acid is relatively rigid, but the carboxylic acid group and the isopropyl group have rotational freedom. Understanding the preferred conformations is crucial as they can influence the molecule's physical properties and biological activity.

MD simulations can also be used to study the intermolecular interactions between dihydroabietic acid molecules, such as the formation of dimers through hydrogen bonding between the carboxylic acid groups. nih.govnih.gov The strength and nature of these interactions are fundamental to understanding the bulk properties of the material.

Table 2: Key Parameters from a Hypothetical Molecular Dynamics Simulation of Dihydroabietic Acid

| Parameter | Description | Insights Gained for Dihydroabietic Acid |

|---|---|---|

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed structures. | Would indicate the stability of the molecule's conformation over the simulation time. |

| Radius of Gyration (Rg) | A measure of the compactness of the molecule. | Changes in Rg would reflect conformational changes, such as the extension or folding of the side groups. |

| Radial Distribution Function (RDF) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | Would provide detailed information on the structure of intermolecular interactions, like hydrogen bonding. |

| Interaction Energy | The energy associated with the non-bonded interactions between molecules. | Would quantify the strength of dimerization and other intermolecular associations. buffalo.edubuffalo.edu |

This table is illustrative, as specific MD simulation studies focused solely on the conformational analysis of dihydroabietic acid are not widely published.

Reaction Kinetic Modeling and Mechanistic Elucidation of Formation and Conversion Pathways

Dihydroabietic acid is a key product of the disproportionation of abietic acid, a major component of rosin (B192284). mdpi.com This reaction involves the transfer of hydrogen atoms, leading to the formation of both a dehydrogenated product (dehydroabietic acid) and a hydrogenated product (dihydroabietic acid). mdpi.comnih.gov

Kinetic Models of Formation:

Kinetic modeling of this process is essential for optimizing the production of disproportionated rosin, which has enhanced stability against oxidation. Studies have proposed various kinetic models to describe the complex network of reactions, including isomerization, dehydrogenation, and disproportionation. mdpi.com These models often involve a series of first-order reactions. For instance, one proposed model suggests that abietic acid can be directly hydrogenated to dihydroabietic acid while another molecule of abietic acid is dehydrogenated to dehydroabietic acid. mdpi.com

A study on the disproportionation of rosin driven by 4,4′-thio-bis(3-methyl-6-tert-butylphenol) proposed several kinetic models. mdpi.com The models considered the transformation of various abietic-type acids (abietic, neoabietic, and palustric acids) into dehydroabietic and dihydroabietic acids. The selection of the most appropriate model was based on statistical fitting to experimental data. mdpi.com One of the statistically valid models involves the direct disproportionation of abietic acid into dehydroabietic and dihydroabietic acids. mdpi.com

Mechanistic Insights:

Computational studies can further elucidate the reaction mechanism by calculating the energy profiles of different reaction pathways. This involves identifying transition states and calculating activation energies. For the formation of dihydroabietic acid, this would mean modeling the transfer of hydrogen to the double bonds of abietic acid. While detailed mechanistic studies specifically for dihydroabietic acid formation are not abundant, the general mechanism is understood to involve the catalytic transfer of hydrogen from a donor molecule, which can be another resin acid molecule or a catalyst. researchgate.netsemanticscholar.org

Table 3: Kinetic Parameters for Dihydroabietic Acid Formation (Example)

| Reaction Step | Rate Constant (k) | Activation Energy (Ea) | Description |

|---|---|---|---|

| Abietic Acid → Dihydroabietic Acid | kH | EaH | Hydrogenation of one of the double bonds of abietic acid. |

This table represents a simplified kinetic scheme. Actual kinetic models can be more complex, involving multiple intermediates and parallel reactions. mdpi.com

Structure-Property Relationship (SPR) Modeling for Material Design

Structure-Property Relationship (SPR) modeling aims to establish a correlation between the chemical structure of a molecule and its macroscopic properties. researchgate.netsemanticscholar.org For dihydroabietic acid, SPR models could be developed to predict the properties of materials derived from it, such as polymers. youtube.comnih.gov

Predicting Material Properties:

By modifying the structure of dihydroabietic acid, for example, by creating derivatives through its carboxylic acid group, it is possible to tune the properties of resulting materials. researchgate.net Amide derivatives of dehydroabietic acid, a closely related compound, have been reported as nucleating agents in polymers. researchgate.net It is conceivable that dihydroabietic acid derivatives could exhibit similar or other useful properties.

Quantitative Structure-Property Relationship (QSPR) models, a type of SPR, use statistical methods to correlate molecular descriptors with experimental properties. semanticscholar.orgresearchgate.net These descriptors can be calculated using computational chemistry methods and can include electronic, steric, and thermodynamic properties. For dihydroabietic acid-based polymers, QSPR could be used to predict properties like glass transition temperature, mechanical strength, or biodegradability based on the specific derivative used as the monomer. nih.gov

Table 4: Potential Applications of SPR Modeling for Dihydroabietic Acid-Based Materials

| Property to be Predicted | Relevant Molecular Descriptors | Potential Application |

|---|---|---|

| Glass Transition Temperature (Tg) | Molecular weight, intermolecular interaction energy, conformational flexibility. | Design of polymers with specific thermal properties for various applications. |

| Mechanical Strength | Cohesive energy density, hydrogen bonding capacity. | Development of robust and durable bio-based plastics. |

| Biodegradability | Hydrophilicity/hydrophobicity (LogP), susceptibility to hydrolysis. | Creation of environmentally friendly materials with controlled degradation rates. |

This table is illustrative of the potential of SPR modeling, as specific QSPR studies for dihydroabietic acid-based materials for material design are not yet widely reported in scientific literature.

Applications of Dihydroabietic Acid in Materials Science and Industrial Chemistry

Integration into Resin and Polymer Chemistry

Dihydroabietic acid is a crucial molecule in the modification of natural resins for use in advanced polymer systems. Its stable, hydrogenated structure imparts desirable properties to a range of materials.

Component of Disproportionated Rosin (B192284) in Polymer Systems and Composites

Disproportionated rosin (DPR) is a chemically modified form of gum rosin produced through a catalytic process at elevated temperatures. foreverest.netyunlinchemical.com This process, known as disproportionation, is an internal redox reaction where hydrogen atoms are rearranged between resin acid molecules. yunlinchemical.com Specifically, some abietic acid molecules are dehydrogenated to form the aromatically stable dehydroabietic acid, while others are hydrogenated, yielding dihydroabietic acid and tetrahydroabietic acid. yunlinchemical.com

The resulting mixture, rich in dehydroabietic acid and dihydroabietic acid, exhibits superior resistance to oxidation and high thermal stability compared to unmodified rosin. yunlinchemical.comusda.gov Dihydroabietic acid, as a key hydrogenated component, contributes to the reduced brittleness and lack of crystallization tendency in DPR. yunlinchemical.com In the synthetic rubber industry, soaps made from DPR are used as primary emulsifiers in the emulsion polymerization of copolymers like styrene-butadiene rubber (SBR) and acrylonitrile-butadiene-styrene (ABS) rubber. foreverest.netmdpi.com The presence of these rosin acid derivatives in the final polymer enhances cohesion, improves heat resistance by up to 25%, and increases resistance to abrasion and tearing. foreverest.net

| Typical Composition of Disproportionated Rosin | Percentage (%) | Source |

| Dehydroabietic Acid | 60-70% | researchgate.net |

| Dihydroabietic Acid & Dihydropimaric Acid | 25-35% | researchgate.net |

| Tetrahydroabietic Acid | Traces | researchgate.net |

Development of Sustainable Polymeric Materials from Rosin Acid Feedstocks

Amid growing environmental concerns, rosin acid feedstocks, including the mixture of dihydroabietic and dehydroabietic acids from disproportionated rosin, are gaining significant attention as sustainable building blocks for new polymers. mdpi.comresearchgate.net These bio-based resources offer a renewable alternative to traditional fossil-based monomers used in the production of versatile polymers like polyurethanes. researchgate.net Researchers are leveraging the inherent chemical structures of rosin acids to create novel polymers with tailored properties. For example, derivatives of rosin acids can be synthesized into monomers for polymerization techniques like acyclic diene metathesis (ADMET), leading to high molecular weight renewable homopolymers and copolymers. researchgate.net The incorporation of these rigid, bulky diterpenic structures into polymer backbones can significantly influence the final material's thermal and mechanical properties. mdpi.com The use of such bio-based feedstocks aligns with the principles of green chemistry by reducing dependence on fossil fuels and valorizing natural, renewable resources. worldbiomarketinsights.com

Role as a Precursor for Polymer Additives and Modifiers

The components of disproportionated rosin, including dihydroabietic acid, serve as valuable precursors for synthesizing a variety of polymer additives and modifiers. yunlinchemical.comresearchgate.net These additives are designed to enhance specific properties of commodity polymers. Through chemical modification of the carboxylic acid group or the hydrocarbon skeleton, a range of functional molecules can be produced. uv.es

For instance, the reduction of the carboxylic acid group in rosin acids leads to hydroabietyl alcohol. researchgate.net This derivative is widely used as a tackifier in adhesives and as a plasticizer in paints, coatings, and various polymers to improve flexibility and processing. researchgate.net Furthermore, amide derivatives of dehydroabietic acid, a co-product of dihydroabietic acid, have been reported to function as effective nucleating and clarifying agents in crystalline polymers like polypropylene. researchgate.netadeka.co.jp These agents create a finer crystal structure during molding, which improves mechanical properties such as flexural modulus and increases transparency. adeka.co.jp

| Polymer Additive from Rosin Acid Precursor | Function | Source |

| Hydroabietyl Alcohol | Tackifier, Plasticizer | researchgate.net |

| Dehydroabietic Acid Amide Derivatives | Nucleating Agent, Clarifying Agent | researchgate.netadeka.co.jp |

Contributions to Surfactant and Emulsifying Agent Formulations

One of the most significant industrial applications of dihydroabietic acid, as part of disproportionated rosin, is in the formulation of surfactants and emulsifying agents. google.com The carboxylic acid group in dihydroabietic acid and other resin acids can be readily saponified with alkali hydroxides, such as potassium hydroxide, to form rosin soaps. sbq.org.br These soaps are highly effective anionic surfactants. mdpi.com

These potassium soaps are extensively used as emulsifiers in emulsion polymerization, a process critical for manufacturing synthetic rubbers like SBR. foreverest.netsbq.org.br An emulsifier's role is to stabilize the monomer droplets within the aqueous phase, allowing the polymerization reaction to proceed efficiently. mdpi.com Rosin-based emulsifiers are favored because, unlike some other surfactants, the residual amounts that remain in the polymer can be beneficial, improving properties such as tackiness and processability during injection molding. google.com The quality of the disproportionated rosin, particularly the ratio of dehydroabietic to abietic-type acids, is controlled to meet industrial specifications for these emulsifiers. sbq.org.br

Role as an Intermediate in the Synthesis of Specialty Chemicals and Advanced Materials

Dihydroabietic acid, within the disproportionated rosin mixture, serves as a crucial starting material, or intermediate, for the synthesis of high-value specialty chemicals and advanced materials. While its close relative, dehydroabietic acid, is often the direct focus of further synthesis due to its aromatic ring, the disproportionated mixture is the practical industrial feedstock. nih.gov

Dehydroabietane-type structures, derived from this mixture, are used to create sophisticated bifunctional organocatalysts. researchgate.net These chiral catalysts are employed in a wide array of highly enantioselective reactions, which are critical in the pharmaceutical and fine chemical industries for producing specific stereoisomers of complex molecules. researchgate.net The development of such catalysts for synthesizing derivatives like indoles, pyrazolones, and various heteroaryls highlights the transition from a bulk bio-based commodity to a key component in advanced chemical manufacturing. researchgate.net

Catalytic Process Development for Bio-based Products

The transformation of crude rosin into a stable, usable feedstock containing dihydroabietic acid is achieved through catalytic disproportionation. The development of efficient and economical catalytic processes is central to the viability of these bio-based products. Historically, palladium on carbon (Pd/C) has been a highly effective but expensive catalyst for this process, yielding a product with a high concentration of dehydroabietic acid and a smaller amount of dihydroabietic acids. usda.govnih.gov

The reaction is typically carried out by heating molten rosin with the catalyst at temperatures between 250°C and 280°C. usda.govresearchgate.net Other catalysts, including sulfur, iodine, and other noble metals, have also been used. usda.gov To improve the economics and environmental footprint of the process, research is ongoing into non-precious metal-based catalysts. semanticscholar.org Recent studies have explored systems using iron (Fe), zinc (Zn), or copper (Cu) in combination with iodine, which can promote the desired dehydrogenation and hydrogenation reactions under steam cracking conditions, offering a potentially greener and more cost-effective pathway to producing disproportionated rosin. semanticscholar.org

| Catalyst System | Typical Reaction Temperature | Key Feature | Source |

| Palladium on Carbon (Pd/C) | 225°C - 280°C | High efficiency, produces dehydroabietic and dihydroabietic acids. | usda.govresearchgate.net |

| Sulfur (S) and Iodine (I₂) | Varies | Effective homogeneous catalyst system. | usda.govsbq.org.br |

| Iron (FeCl₃) / Iodine (I₂) | High Temperature | Non-precious metal alternative for economical production. | semanticscholar.org |

| Copper (Cu(NO₃)₂) / Zinc (ZnCl₂) | High Temperature | Explored as alternative non-precious metal catalysts. | semanticscholar.org |

Feedstock Considerations in Renewable Diesel Production via Hydrodeoxygenation

The use of dihydroabietic acid, typically as a component of crude tall oil (CTO) or distilled tall oil (DTO), presents both opportunities and challenges in the production of renewable diesel. core.ac.ukthundersaidenergy.com Tall oil, a byproduct of the Kraft pulping process, is a cost-competitive bio-oil source compared to vegetable oils in regions with significant pulp and paper industries. core.ac.uk The rosin acid fraction of tall oil, which includes dihydroabietic acid, can be converted into valuable paraffinic hydrocarbons suitable for diesel fuel through catalytic hydrodeoxygenation. chalmers.se

However, the chemical nature of dihydroabietic acid and other rosin acids influences the HDO process. Studies have shown that the presence of rosin acids, such as abietic acid (a close structural relative of dihydroabietic acid), in a fatty acid feed can inhibit the deoxygenation rate of the fatty acids. chalmers.se This is attributed to the stronger adsorption of the bulky, tricyclic rosin acid molecules onto the active sites of the catalyst, which can sterically hinder the adsorption of fatty acids. chalmers.se Furthermore, the processing of rosin acid-rich feedstocks has been associated with an increased tendency for carbon deposition (coke formation) on the catalyst, which can lead to deactivation. core.ac.ukchalmers.se